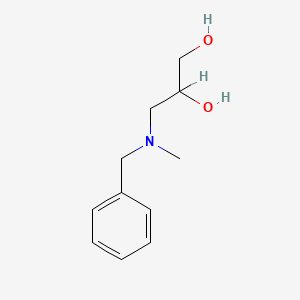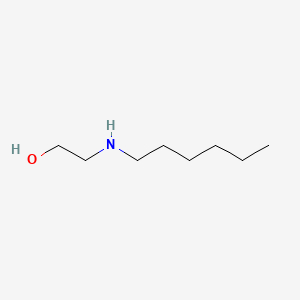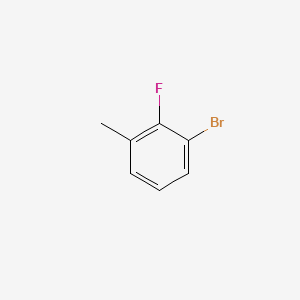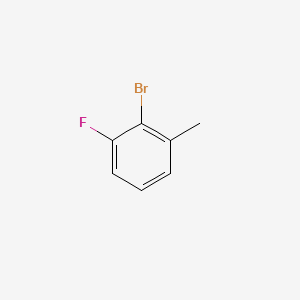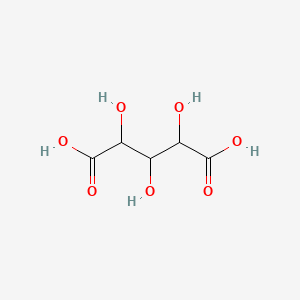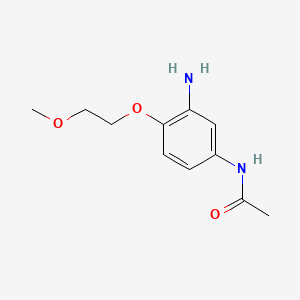
1-苯基戊烷-2-胺
描述
1-Phenyl-2-aminopentane is an organic compound with the molecular formula C11H17N. It is an aromatic and heterocyclic amine that exhibits oxidative reactivity . This compound is also known by its IUPAC name, 1-benzylbutylamine . It is primarily used in research and industrial applications due to its unique chemical properties.
科学研究应用
1-Phenyl-2-aminopentane has a wide range of applications in scientific research, including:
作用机制
Target of Action
It is known that amines, the class of compounds to which 1-phenylpentan-2-amine belongs, often interact with various receptors in the body, including neurotransmitter receptors .
Mode of Action
Amines typically interact with their targets through processes such as competitive binding or allosteric modulation . These interactions can lead to changes in the activity of the target, often resulting in altered cellular signaling or function.
Biochemical Pathways
Amines are known to be involved in a wide range of biochemical pathways, including those related to neurotransmission, cell growth, and cell proliferation .
Pharmacokinetics
They are typically metabolized in the liver, often through processes such as oxidation or conjugation . The metabolites are then usually excreted in the urine .
Result of Action
Amines can have a wide range of effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenylpentan-2-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
生化分析
Biochemical Properties
1-Phenylpentan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a substrate for monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines. This interaction leads to the formation of corresponding aldehydes, ammonia, and hydrogen peroxide. Additionally, 1-Phenylpentan-2-amine can interact with neurotransmitter transporters, influencing the reuptake of monoamines such as dopamine, norepinephrine, and serotonin .
Cellular Effects
1-Phenylpentan-2-amine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can enhance the release of neurotransmitters in neuronal cells, thereby affecting synaptic transmission and neuronal communication. Moreover, 1-Phenylpentan-2-amine has been shown to impact the expression of genes involved in neurotransmitter synthesis and degradation .
Molecular Mechanism
The molecular mechanism of 1-Phenylpentan-2-amine involves its binding interactions with biomolecules. It acts as a competitive inhibitor of monoamine oxidase, thereby preventing the breakdown of monoamines and increasing their availability in the synaptic cleft. Additionally, 1-Phenylpentan-2-amine can bind to neurotransmitter transporters, inhibiting their function and leading to increased extracellular concentrations of neurotransmitters. These interactions result in enhanced neurotransmission and altered neuronal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenylpentan-2-amine change over time. The compound exhibits stability under normal storage conditions but can degrade under extreme conditions such as high temperature and light exposure. Long-term studies have shown that 1-Phenylpentan-2-amine can induce sustained changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of 1-Phenylpentan-2-amine vary with different dosages in animal models. At low doses, it can enhance cognitive function and increase locomotor activity. At high doses, it may induce toxic effects such as neurotoxicity and cardiovascular abnormalities. Threshold effects have been observed, where a certain dosage is required to elicit significant biochemical and physiological responses .
Metabolic Pathways
1-Phenylpentan-2-amine is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolic pathways influence the pharmacokinetics and pharmacodynamics of 1-Phenylpentan-2-amine .
Transport and Distribution
Within cells and tissues, 1-Phenylpentan-2-amine is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
1-Phenylpentan-2-amine exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and can be transported to various organelles such as mitochondria and synaptic vesicles. Post-translational modifications and targeting signals play a role in directing 1-Phenylpentan-2-amine to specific cellular compartments .
准备方法
The synthesis of 1-Phenyl-2-aminopentane can be achieved through various synthetic routes. One common method involves the reductive amination of 1-phenylpentan-2-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-Phenyl-2-aminopentane undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-Phenyl-2-aminopentane can be compared with other similar compounds, such as:
Amphetamines: These compounds share a similar structure but differ in their pharmacological effects and applications.
Phenethylamines: These compounds also have a phenyl group attached to an amine but differ in the length and branching of the carbon chain.
The uniqueness of 1-Phenyl-2-aminopentane lies in its specific chemical structure, which imparts distinct reactivity and applications compared to other amines.
属性
IUPAC Name |
1-phenylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGQDFOHLMAZIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874246 | |
| Record name | A-PROPYL BENZENEETHANEAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63951-01-9 | |
| Record name | Phenethylamine, alpha-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063951019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-PROPYL BENZENEETHANEAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


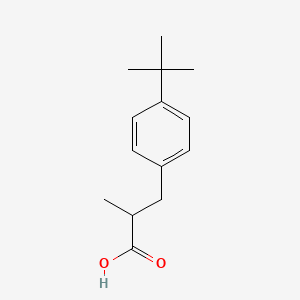


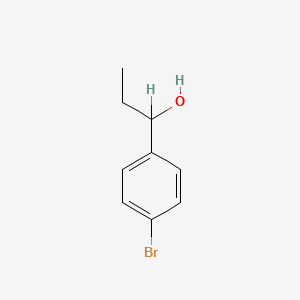
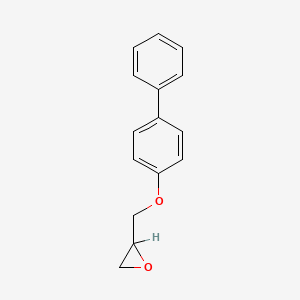
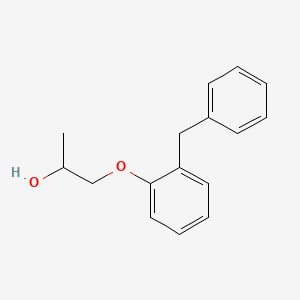
![1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B1266700.png)
